
3-(Cyclopropylcarbamoyl)benzoic acid
Overview
Description
“3-(Cyclopropylcarbamoyl)benzoic acid” is an organic compound with the CAS Number: 852879-04-0 . It has a molecular weight of 205.21 and is typically in the form of a powder .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Cyclopropylcarbamoyl)benzoic acid” are not detailed in the search results, benzoic acid, a related compound, is known to undergo reactions with bases such as NaOH . It’s also known to react with OH, NO3, and SO4 radicals in the atmosphere .
Physical And Chemical Properties Analysis
“3-(Cyclopropylcarbamoyl)benzoic acid” is a powder . It’s soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It’s also soluble in benzene, carbon tetrachloride, acetone, and alcohols .
Scientific Research Applications
Environmental Remediation
One significant application of benzoic acid derivatives, including compounds structurally related to 3-(Cyclopropylcarbamoyl)benzoic acid, is in environmental remediation. For instance, a study conducted by Mahani et al. explored the use of benzoic acid for the adsorption of pollutants from wastewater using single-walled carbon nanotubes (SWCNTs). This research highlights the potential of benzoic acid and its derivatives in treating industrial and domestic wastewaters by removing hazardous substances efficiently through adsorption mechanisms. The findings suggest that these compounds could spontaneously adsorb onto SWCNT surfaces, indicating their utility in environmental clean-up efforts (Mahani, Amiri, & Noroozmahani, 2017).
Pharmaceutical Applications
In the pharmaceutical sector, benzoic acid derivatives have been explored for their antibacterial properties. A study by Satpute et al. synthesized and tested the antibacterial activity of novel 3-hydroxy benzoic acid hybrid derivatives, indicating the potential of these compounds in developing new chemotherapeutic agents. This research underscores the versatility of benzoic acid derivatives in synthesizing compounds with significant antibacterial activities, which could lead to the development of new drugs (Satpute, Gangan, & Shastri, 2018).
Water Treatment
Additionally, carbamoyl benzoic acids have shown promise in water treatment processes. Martinez-Quiroz et al. reported the use of these compounds in coagulation-flocculation processes to remove hazardous heavy metals from metal plating wastewater. This study highlights the innovative application of carbamoyl benzoic acids in water purification, demonstrating their effectiveness in binding with metallic ions and facilitating the removal of pollutants such as lead, copper, and mercury from wastewater (Martinez-Quiroz et al., 2017).
Material Science
In material science, benzoic acid derivatives have been used in the synthesis and characterization of metal-organic frameworks (MOFs) and coordination polymers. Research by Zheng et al. on the construction of zinc(II) coordination polymers based on 3-(3-carboxypropoxy)benzoic acid and various ligands demonstrated their potential in highly sensitive detection of picric acid through fluorescence quenching. This innovative use of benzoic acid derivatives in creating materials with specific sensing capabilities further illustrates the broad applicability of these compounds in developing new materials for sensing and detection applications (Zheng et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-(cyclopropylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(12-9-4-5-9)7-2-1-3-8(6-7)11(14)15/h1-3,6,9H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYVMGLVUQLYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylcarbamoyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




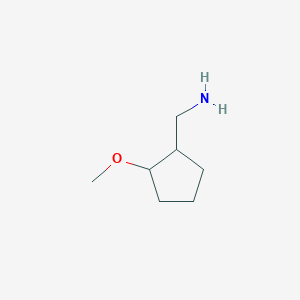

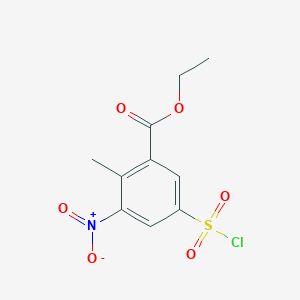
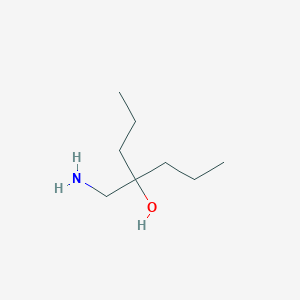
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)
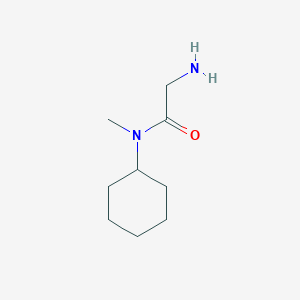

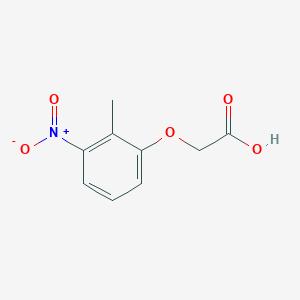


![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)